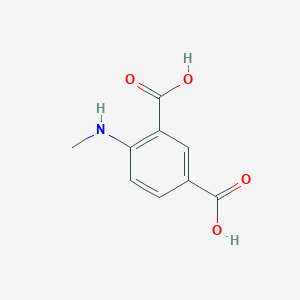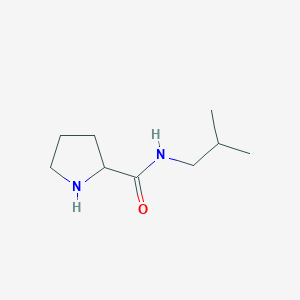
N-Isobutylpyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-Isobutylpyrrolidine-2-carboxamide is a chiral compound belonging to the class of pyrrolidine carboxamides. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and an isobutyl group attached to the nitrogen atom. The (S)-configuration indicates that the compound is the enantiomer with the specific spatial arrangement of atoms that corresponds to the S (sinister) configuration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-Isobutylpyrrolidine-2-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Isobutyl Group: The isobutyl group can be introduced via an alkylation reaction using an isobutyl halide in the presence of a base.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, where the amine group of the pyrrolidine ring reacts with a carboxylic acid derivative.
Industrial Production Methods: In industrial settings, the production of (S)-N-Isobutylpyrrolidine-2-carboxamide may involve:
Large-Scale Cyclization: Utilizing continuous flow reactors to achieve efficient cyclization of the precursor.
Optimized Alkylation: Employing optimized conditions for the alkylation step to ensure high yield and purity.
Automated Amidation: Using automated systems for the amidation reaction to maintain consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-N-Isobutylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The isobutyl group can be substituted with other alkyl or aryl groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.
Major Products:
N-Oxides: Formed through oxidation reactions.
Amines: Produced via reduction of the carboxamide group.
Substituted Derivatives: Resulting from substitution reactions.
Applications De Recherche Scientifique
(S)-N-Isobutylpyrrolidine-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of (S)-N-Isobutylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
®-N-Isobutylpyrrolidine-2-carboxamide: The enantiomer of the (S)-form, with different spatial arrangement and potentially different biological activity.
N-Isobutylpyrrolidine-2-carboxylic acid: A related compound with a carboxylic acid group instead of a carboxamide group.
N-Isobutylpyrrolidine-2-carboxylate: The ester derivative of the carboxylic acid form.
Uniqueness: (S)-N-Isobutylpyrrolidine-2-carboxamide is unique due to its specific chiral configuration, which can result in distinct biological and chemical properties compared to its enantiomer and other related compounds. This uniqueness makes it valuable in applications requiring chiral specificity.
Propriétés
Formule moléculaire |
C9H18N2O |
|---|---|
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
N-(2-methylpropyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C9H18N2O/c1-7(2)6-11-9(12)8-4-3-5-10-8/h7-8,10H,3-6H2,1-2H3,(H,11,12) |
Clé InChI |
BXSADHSYWIGZJV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNC(=O)C1CCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-butyl-1H-benzo[d]imidazole](/img/structure/B12113535.png)
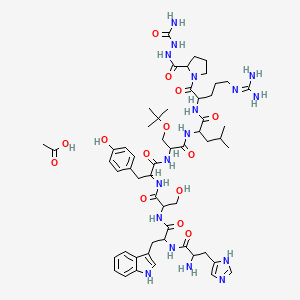
![2-Phenylbenzo[d]oxazole-5-carbohydrazide](/img/structure/B12113548.png)
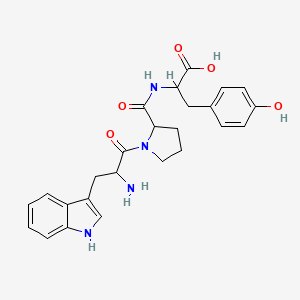
![2-(4-chlorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B12113552.png)

![1-(2-Piperidin-1-yl-ethyl)-[1,4]diazepane](/img/structure/B12113555.png)
![1-Phenyl-4-[(6-propoxynaphthalen-2-yl)sulfonyl]piperazine](/img/structure/B12113557.png)
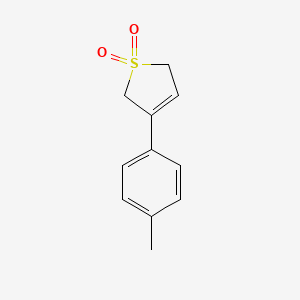
![7-Chlorothiazolo[5,4-c]pyridine-2(1H)-thione](/img/structure/B12113580.png)
